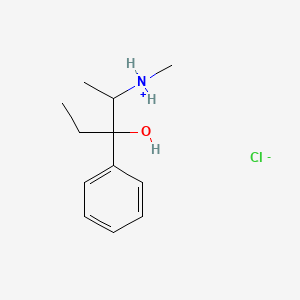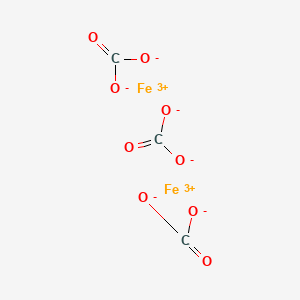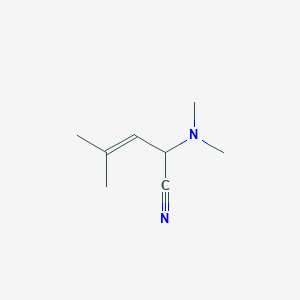![molecular formula C29H38Cl2N4O3 B13742313 1-[1-(2,4-Dichloro-6-methoxyphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-YL]-3-(4-dodecylphenyl)urea CAS No. 33008-68-3](/img/structure/B13742313.png)
1-[1-(2,4-Dichloro-6-methoxyphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-YL]-3-(4-dodecylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2,4-Dichloro-6-methoxyphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-YL]-3-(4-dodecylphenyl)urea is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,4-Dichloro-6-methoxyphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-YL]-3-(4-dodecylphenyl)urea typically involves multiple steps. The initial step often includes the preparation of the 2,4-Dichloro-6-methoxyphenyl precursor, which is then reacted with other reagents to form the final compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-(2,4-Dichloro-6-methoxyphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-YL]-3-(4-dodecylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted urea derivatives .
Wissenschaftliche Forschungsanwendungen
1-[1-(2,4-Dichloro-6-methoxyphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-YL]-3-(4-dodecylphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 1-[1-(2,4-Dichloro-6-methoxyphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-YL]-3-(4-dodecylphenyl)urea involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine: Shares structural similarities and is used in similar applications
2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine: Another structurally related compound with comparable properties.
Uniqueness
1-[1-(2,4-Dichloro-6-methoxyphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-YL]-3-(4-dodecylphenyl)urea is unique due to its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
33008-68-3 |
|---|---|
Molekularformel |
C29H38Cl2N4O3 |
Molekulargewicht |
561.5 g/mol |
IUPAC-Name |
1-[1-(2,4-dichloro-6-methoxyphenyl)-5-oxo-4H-pyrazol-3-yl]-3-(4-dodecylphenyl)urea |
InChI |
InChI=1S/C29H38Cl2N4O3/c1-3-4-5-6-7-8-9-10-11-12-13-21-14-16-23(17-15-21)32-29(37)33-26-20-27(36)35(34-26)28-24(31)18-22(30)19-25(28)38-2/h14-19H,3-13,20H2,1-2H3,(H2,32,33,34,37) |
InChI-Schlüssel |
QKNRRHFGTUTFFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)NC(=O)NC2=NN(C(=O)C2)C3=C(C=C(C=C3Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


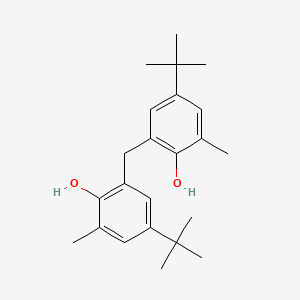
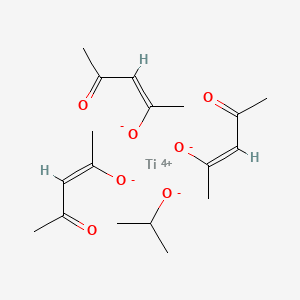
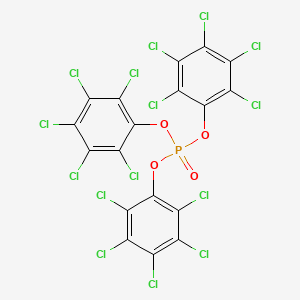

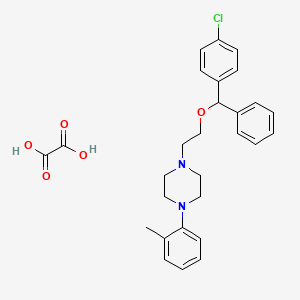

![bis[[4-hydroxy-3,5,5-tris(octadecanoyloxymethyl)oxan-3-yl]methyl] (Z)-but-2-enedioate](/img/structure/B13742294.png)
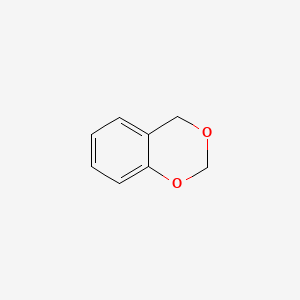
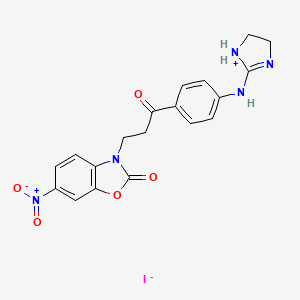

![ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium;hydrogen carbonate](/img/structure/B13742324.png)
